N-(2,3-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2. The thioether linkage at position 3 connects the triazole to an acetamide moiety, which is further substituted with a 2,3-dimethylphenyl group.
The 2,3-dimethylphenyl substituent on the acetamide contributes to steric bulk, which could modulate solubility and membrane permeability.
Properties
Molecular Formula |
C21H21FN4OS |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21FN4OS/c1-4-12-26-20(16-8-10-17(22)11-9-16)24-25-21(26)28-13-19(27)23-18-7-5-6-14(2)15(18)3/h4-11H,1,12-13H2,2-3H3,(H,23,27) |
InChI Key |
APAMIFMZFSNAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approach
Reagents :
-
4-Fluorophenylacetylene
-
Allyl azide (synthesized from allyl bromide and sodium azide)
-
Cu(I) catalyst (CuSO₄·5H₂O/sodium ascorbate)
Conditions :
-
Solvent: tert-Butanol/H₂O (3:1)
-
Temperature: 25°C
-
Reaction time: 12–24 hours
Mechanism :
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,4-disubstituted triazole regioselectively. The allyl group is introduced via the azide precursor, while the 4-fluorophenyl group originates from the alkyne.
Yield : 75–85% (typical for CuAAC reactions).
Functionalization of the Triazole at Position 3
The sulfanyl group at position 3 is introduced via nucleophilic substitution or thiol-ene coupling .
Thiolation via Displacement
Reagents :
-
3-Chloro-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
-
Potassium thioacetate (KSAc)
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
-
Reaction time: 6 hours
Outcome :
The chlorine atom at position 3 is replaced by a thioacetate group, which is subsequently hydrolyzed to a thiol (-SH) using NaOH/MeOH.
Intermediate :
3-Mercapto-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole (Yield: 70–78%).
Acetamide Coupling
The thiol-functionalized triazole is coupled with 2-chloro-N-(2,3-dimethylphenyl)acetamide via a thioether linkage .
Alkylation Reaction
Reagents :
-
3-Mercapto-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
-
2-Chloro-N-(2,3-dimethylphenyl)acetamide
-
Base: K₂CO₃
Conditions :
-
Solvent: Acetonitrile
-
Temperature: Reflux (82°C)
-
Reaction time: 8–12 hours
Mechanism :
The thiolate anion attacks the electrophilic carbon of the chloroacetamide, forming the sulfanyl bridge.
Yield : 65–72%.
Purification and Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, Ar-H), 6.85 (dd, 1H, allyl-H), 5.90 (d, 2H, allyl-H), 4.10 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).
Optimization and Scalability
Key Parameters
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and aromatic rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is believed to enhance its interaction with microbial targets, making it a candidate for further exploration in treating infections caused by resistant strains.
Antifungal Properties
In vitro studies have demonstrated that the compound possesses antifungal activity against various drug-resistant strains of fungi. Its mechanism may involve disrupting fungal cell wall integrity or inhibiting key enzymatic pathways necessary for fungal survival.
Anticancer Potential
The compound has been investigated for its anticancer properties. Initial screenings suggest it may inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The fluorophenyl group is thought to play a significant role in enhancing cytotoxicity against specific tumor types.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of this compound against breast cancer cell lines. The findings revealed that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being elucidated through flow cytometry analysis .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Substituent Effects
Key Observations:
Substituent Position Sensitivity : The position of methyl groups on the phenyl ring (e.g., 2,3- vs. 2,5-dimethylphenyl in the target compound and its isomer) significantly impacts steric and electronic interactions, though specific activity differences remain uncharacterized .
Halogen Effects: Chlorophenyl (e.g., ) and fluorophenyl groups enhance lipophilicity and metabolic stability compared to non-halogenated analogues. Fluorine’s electron-withdrawing nature may improve target binding .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters*
*Calculated using ChemAxon and PubChem tools.
Key Observations:
- The target compound’s logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Chlorophenyl and methylsulfanyl groups () increase logP, reducing aqueous solubility.
Pharmacological and Crystallographic Insights
Anti-Exudative Activity: Derivatives with 4-amino-5-(furan-2-yl)-triazole cores () demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). The allyl group in the target compound may offer similar efficacy through analogous mechanisms.
Crystallographic Data : Related compounds (e.g., ) show planar amide groups and variable dihedral angles between aromatic rings (54.8°–77.5°), influencing molecular packing and hydrogen-bonding networks. These structural features correlate with stability and bioavailability .
Synthetic Yield : The target compound’s synthesis likely follows methods similar to , with yields ~67% for analogous triazole-acetamide couplings.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.
The compound has a molecular formula of and a molecular weight of approximately 396.48 g/mol. Its structure includes a triazole ring and a sulfanyl group, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, which can lead to various therapeutic effects. The presence of the triazole moiety is particularly important as it often enhances the compound's ability to interact with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests that the compound may possess antibacterial properties as well.
Anticancer Potential
Research has highlighted the anticancer potential of triazole-containing compounds. For example, studies have shown that such compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth in vivo . The specific mechanisms often involve the downregulation of oncogenes and upregulation of tumor suppressor genes.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This activity is crucial in treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial activity of various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL, suggesting potent antibacterial effects .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that triazole derivatives could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. The IC50 values for these compounds were found to be in the micromolar range, indicating substantial anticancer potential .
Data Summary
Q & A
Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves coupling a preformed 1,2,4-triazole scaffold with substituted acetamide derivatives. A general protocol includes:
- Step 1 : Preparation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under reflux (e.g., using acetic acid or ethanol).
- Step 2 : Functionalization of the triazole with a prop-2-en-1-yl group via alkylation or nucleophilic substitution.
- Step 3 : Coupling the triazole-thiol intermediate with 2-chloroacetamide derivatives (e.g., using carbodiimide reagents like EDC in dichloromethane, as described in similar syntheses ).
- Step 4 : Purification via column chromatography and crystallization.
Q. Key Considerations :
- Reaction temperature and solvent polarity significantly impact yields.
- Use of protecting groups (e.g., for the thiol moiety) may be required to prevent side reactions .
Q. Which analytical techniques are critical for structural characterization of this compound?
X-ray crystallography is the gold standard for unambiguous structural determination. For example:
- SHELX Software : Refinement using SHELXL (as in ) allows precise determination of bond lengths, angles, and torsion angles.
- Key Parameters :
- Bond Lengths : C–S (1.76–1.82 Å), N–N (1.35–1.40 Å) (typical for triazoles).
- Dihedral Angles : Between the triazole and acetamide groups (e.g., 44.5°–77.5°, observed in similar structures ).
Q. Complementary Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent integration and coupling patterns.
- FT-IR : Identification of S–H (2550 cm) and amide C=O (1650–1680 cm) stretches .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Methodology :
- Variation of Substituents :
- Modify the 4-fluorophenyl group (e.g., replace with other halogens or electron-withdrawing groups).
- Alter the prop-2-en-1-yl moiety to assess steric/electronic effects on bioactivity.
- Biological Assays :
Q. Example SAR Findings (Hypothetical) :
| Substituent (R) | Bioactivity (IC, nM) | Notes |
|---|---|---|
| 4-Fluorophenyl | 120 ± 10 | Baseline |
| 4-Chlorophenyl | 90 ± 5 | Increased hydrophobicity |
| 4-Methoxyphenyl | 250 ± 20 | Reduced activity due to steric hindrance |
Statistical Validation : Use ANOVA or Student’s t-test to confirm significance of structural modifications .
Q. How can contradictory biological activity data across assays be resolved?
Common Sources of Contradiction :
- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability.
- Cellular Models : Differences in membrane transporters or metabolic enzymes between cell lines (e.g., HEK293 vs. HeLa).
Q. Resolution Strategies :
Dose-Response Curves : Perform 8–12 point assays to ensure reproducibility.
Metabolic Stability Testing : Use liver microsomes or S9 fractions to assess degradation pathways .
Conformational Analysis : X-ray or DFT calculations to identify active conformers (e.g., noted three distinct conformers with dihedral angles 44.5°–77.5° impacting activity) .
Case Study : If a compound shows high activity in vitro but low efficacy in vivo, evaluate:
Q. What computational methods are suitable for predicting binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
